molecular formula C5H12IN B8493307 piperidinium iodide CAS No. 21701-42-8

piperidinium iodide

Cat. No.: B8493307
CAS No.: 21701-42-8
M. Wt: 213.06 g/mol
InChI Key: HBPSMMXRESDUSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

piperidinium iodide is a chemical compound that consists of a piperidine ring bonded to a hydroiodide group. Piperidine is a six-membered heterocyclic amine with the molecular formula C₅H₁₁N. It is a colorless liquid with a characteristic odor and is widely used in organic synthesis and as a building block for various pharmaceuticals. The hydroiodide group adds an iodide ion to the compound, which can influence its reactivity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperidine can be synthesized through several methods. One common method involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . . The hydroiodide salt of piperidine can be prepared by reacting piperidine with hydroiodic acid under controlled conditions.

Industrial Production Methods

Industrially, piperidine is produced by the catalytic hydrogenation of pyridine. This process involves the use of a catalyst, such as molybdenum disulfide, and hydrogen gas at elevated temperatures and pressures . The resulting piperidine is then reacted with hydroiodic acid to form piperidine;hydroiodide.

Chemical Reactions Analysis

Types of Reactions

piperidinium iodide undergoes various chemical reactions, including:

    Oxidation: Piperidine can be oxidized to form N-oxides.

    Reduction: Piperidine can be reduced to form secondary amines.

    Substitution: Piperidine can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of piperidine.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

piperidinium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of piperidine;hydroiodide involves its interaction with various molecular targets. Piperidine can act as a nucleophile, participating in substitution reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function. The hydroiodide group can enhance the solubility and reactivity of the compound, allowing it to participate in a wider range of chemical reactions .

Comparison with Similar Compounds

piperidinium iodide can be compared with other similar compounds, such as:

    Pyridine: A six-membered heterocyclic compound with a nitrogen atom.

    Piperazine: A six-membered ring containing two nitrogen atoms.

    Pyrrolidine: A five-membered ring with one nitrogen atom.

This compound is unique due to the presence of the hydroiodide group, which can influence its solubility and reactivity, making it a valuable compound in various chemical and biological applications.

Properties

CAS No.

21701-42-8

Molecular Formula

C5H12IN

Molecular Weight

213.06 g/mol

IUPAC Name

piperidine;hydroiodide

InChI

InChI=1S/C5H11N.HI/c1-2-4-6-5-3-1;/h6H,1-5H2;1H

InChI Key

HBPSMMXRESDUSG-UHFFFAOYSA-N

Canonical SMILES

C1CCNCC1.I

Origin of Product

United States

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